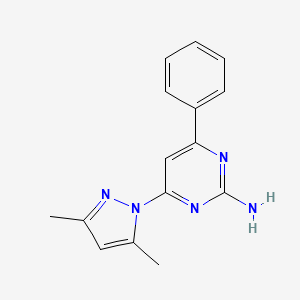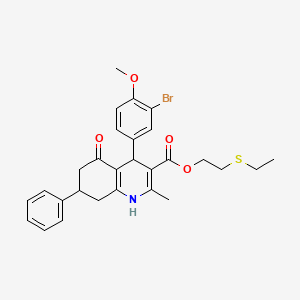
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-2-pyrimidinamine, also known as DPA-713, is a small molecule that has been extensively studied for its potential use in biomedical research. This compound belongs to the family of pyrazolopyrimidine derivatives and has been shown to have a high affinity for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of many cells.
作用機序
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-2-pyrimidinamine is based on its high affinity for TSPO. TSPO is a transmembrane protein that is involved in a variety of cellular processes, including cholesterol transport, mitochondrial respiration, and apoptosis. It is also upregulated in response to various types of cellular stress, including inflammation and oxidative stress. By binding to TSPO with high affinity, this compound can be used to visualize and quantify the extent of TSPO upregulation in various tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its binding to TSPO. TSPO is involved in a variety of cellular processes, including cholesterol transport, mitochondrial respiration, and apoptosis. By binding to TSPO with high affinity, this compound can modulate these processes and affect cellular function.
実験室実験の利点と制限
One of the major advantages of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-2-pyrimidinamine is its high affinity for TSPO, which allows for sensitive and specific detection of TSPO upregulation in various tissues. Another advantage is its relatively low toxicity and lack of significant side effects. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are many potential future directions for research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-2-pyrimidinamine. One area of interest is the development of new radiotracers based on the pyrazolopyrimidine scaffold, which could have improved pharmacokinetic properties and allow for more sensitive and specific detection of TSPO upregulation in various tissues. Another area of interest is the development of new therapeutic agents based on the pyrazolopyrimidine scaffold, which could modulate TSPO activity and be used to treat a variety of diseases and conditions. Finally, there is also interest in further elucidating the biochemical and physiological effects of this compound and its potential role in various cellular processes.
Conclusion
In conclusion, this compound is a small molecule with a high affinity for TSPO that has been extensively studied for its potential use in biomedical research. Its ability to act as a radiotracer for PET imaging of TSPO in the brain has made it a valuable tool for studying various neurological conditions. While there are limitations to its use, there are also many potential future directions for research on this compound, including the development of new radiotracers and therapeutic agents based on the pyrazolopyrimidine scaffold.
合成法
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-2-pyrimidinamine involves a multi-step process that begins with the reaction of 3,5-dimethyl-1H-pyrazole with 2-bromoacetophenone to form an intermediate compound. This intermediate is then reacted with 2-cyano-6-phenylpyrimidine in the presence of a base to yield the final product, this compound.
科学的研究の応用
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-2-pyrimidinamine has been extensively studied for its potential use in biomedical research. One of the most promising applications of this compound is in the field of neuroimaging, where it has been used as a radiotracer for positron emission tomography (PET) imaging of TSPO in the brain. TSPO is known to be upregulated in response to various types of brain injury, and PET imaging with this compound can provide valuable information about the extent and location of this upregulation.
特性
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-10-8-11(2)20(19-10)14-9-13(17-15(16)18-14)12-6-4-3-5-7-12/h3-9H,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFECHNDVDDBTGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)C3=CC=CC=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5010182.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5010184.png)

![2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride](/img/structure/B5010192.png)
![ethyl 3-(3-chlorobenzyl)-1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5010196.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B5010201.png)
![ethyl 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5010208.png)
![4-bromo-2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B5010210.png)

![4-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5010214.png)
![1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B5010223.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide](/img/structure/B5010233.png)

